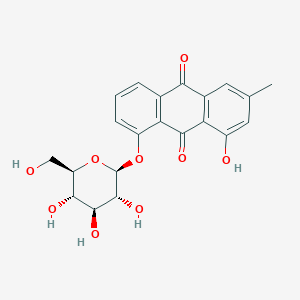

Chrysophanol 8-O-glucoside

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Pulmatin kann aus den Wurzeln von Rumex acetosa mit Methanol als Lösungsmittel extrahiert werden. Die getrockneten Wurzeln werden grob pulverisiert und mit Methanol unter Verwendung eines Soxhlet-Apparats extrahiert. Das Lösungsmittel wird dann unter vermindertem Druck bei etwa 40 °C mit einem Rotationsverdampfer abdestilliert, um einen rohen methanolischen Extrakt zu erhalten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für Pulmatin nicht umfassend dokumentiert sind, bleibt die Extraktion aus natürlichen Quellen wie Rumex acetosa eine primäre Methode. Der Einsatz fortschrittlicher chromatographischer Techniken stellt die Reinheit und Isolierung von Pulmatin aus dem rohen Extrakt sicher.

Chemische Reaktionsanalyse

Arten von Reaktionen

Pulmatin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Pulmatin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen von Anthrachinon-Derivaten zu ergeben.

Substitution: Pulmatin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitutionsreagenzien: Verschiedene Halogene und Nucleophile können für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Pulmatin, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können.

Wissenschaftliche Forschungsanwendungen

Pulmatin hat vielfältige wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Referenzverbindung bei der Untersuchung von Anthrachinonglykosiden verwendet.

Industrie: Einsatz bei der Entwicklung von Körperpflegeprodukten aufgrund seiner bioaktiven Eigenschaften.

Wirkmechanismus

Pulmatin übt seine Wirkungen hauptsächlich durch die Hemmung spezifischer Enzyme aus. Es hemmt die Proteintyrosinphosphatase 1B (PTP1B) mit einem IC50-Wert von 18,34 µM und Hefe- und Rattenintestinal-α-Glucosidase bei einer Konzentration von 50 µg/ml . Zusätzlich erhöht Pulmatin den insulininduzierten Glukosetransport in L6-Myotuben, was auf seine potenzielle Rolle im Glukosestoffwechsel hindeutet .

Analyse Chemischer Reaktionen

Types of Reactions

Pulmatin undergoes various chemical reactions, including:

Oxidation: Pulmatin can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms of anthraquinone derivatives.

Substitution: Pulmatin can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Various halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pulmatin, which can have different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Hepatoprotective Effects

Chrysophanol 8-O-glucoside has been extensively studied for its hepatoprotective properties, particularly against acute liver injury.

Mechanisms of Action:

- C8G has been shown to inhibit the activation of hepatic stellate cells (HSCs) through the STAT3 signaling pathway. In a study involving LX-2 cells, C8G significantly reduced the expression of α-smooth muscle actin (α-SMA) and collagen, markers associated with HSC activation. This suggests that C8G can mitigate liver fibrosis by preventing HSC activation .

- In another study, C8G demonstrated protective effects against lipopolysaccharide (LPS)/D-GalN-induced acute liver failure (ALF). It alleviated oxidative stress and inflammation responses, thereby improving survival rates in experimental models .

Case Study:

A recent investigation revealed that C8G administration resulted in decreased alanine aminotransferase (ALT) and aspartate transaminase (AST) levels in mice subjected to ALF, indicating a significant protective effect on liver function .

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects, which are crucial for managing various inflammatory conditions.

Mechanisms of Action:

- C8G has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β in response to LPS stimulation. This inhibition is associated with reduced oxidative stress and downregulation of nuclear factor kappa B (NF-κB) signaling pathways .

Case Study:

In cellular models exposed to inflammatory stimuli, C8G significantly reduced the expression of inflammatory markers and improved cellular viability, highlighting its potential as a therapeutic agent in inflammatory diseases .

Antiplatelet Activity

C8G has also been identified for its antiplatelet properties, which could be beneficial in cardiovascular health.

Mechanisms of Action:

- Research indicates that C8G inhibits collagen- and thrombin-induced platelet aggregation more effectively than other anthraquinone derivatives. This effect is linked to prolonged bleeding times in animal models, suggesting its potential use in managing thrombotic disorders .

Case Study:

In experiments with rat models, C8G treatment led to significant reductions in platelet aggregation ex vivo and inhibited thromboxane A2 formation, further substantiating its antiplatelet efficacy .

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Hepatoprotection | Inhibition of HSC activation via STAT3 signaling | Reduced ALT/AST levels; improved survival in ALF models |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Decreased TNF-α/IL-1β levels; enhanced cell viability |

| Antiplatelet Activity | Inhibition of platelet aggregation | Prolonged bleeding times; reduced thromboxane A2 formation |

Wirkmechanismus

Pulmatin exerts its effects primarily through the inhibition of specific enzymes. It inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 value of 18.34 µM and yeast and rat intestinal α-glucosidase at a concentration of 50 µg/ml . Additionally, Pulmatin increases insulin-induced glucose transport in L6 myotubes, indicating its potential role in glucose metabolism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chrysophanol: Ein Anthrachinonderivat mit ähnlichen biologischen Aktivitäten.

Emodin: Ein weiteres Anthrachinonglykosid mit entzündungshemmenden und krebshemmenden Eigenschaften.

Aloe-Emodin: Bekannt für seine abführende und krebshemmende Wirkung.

Einzigartigkeit von Pulmatin

Pulmatin ist einzigartig aufgrund seiner spezifischen glykosidischen Bindung und seiner moderaten Elastase-Hemmaktivität, die es von anderen Anthrachinonderivaten unterscheidet.

Biologische Aktivität

Chrysophanol 8-O-glucoside (C8G) is a bioactive compound derived from the plant Rheum palmatum, commonly known as rhubarb. This compound has garnered attention for its diverse biological activities, particularly in the context of hepatoprotection, anti-inflammatory effects, and antiplatelet actions. This article reviews the current understanding of C8G's biological activity based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Identification

This compound is an anthraquinone glycoside characterized by its specific glycosylation at the 8-position. Its chemical structure can be elucidated through techniques such as nuclear magnetic resonance (NMR) and liquid chromatography/mass spectrometry (LC/MS) . The compound is typically isolated from the ethanol extract of Rheum palmatum and has been shown to possess significant biological properties.

Hepatoprotective Effects

One of the most notable biological activities of C8G is its hepatoprotective effect. Recent studies have demonstrated that C8G can inhibit hepatic stellate cell (HSC) activation, which is crucial in the progression of liver fibrosis. The mechanism involves downregulation of key signaling pathways, particularly the STAT3 pathway:

- Inhibition of HSC Activation : C8G significantly suppresses mRNA and protein expression of alpha-smooth muscle actin (α-SMA) and collagen in HSCs treated with TGF-β1, indicating a reduction in fibrogenesis .

- Mechanistic Insights : The compound inhibits phosphorylation of STAT3 and p38 MAPK while not affecting JNK or Erk pathways, suggesting a targeted approach to modulate fibrosis-related signaling .

Table 1: Summary of Hepatoprotective Mechanisms

Anti-inflammatory Properties

C8G also exhibits potent anti-inflammatory effects. In models of acute liver failure induced by lipopolysaccharides (LPS) and D-Galactosamine (D-GalN), C8G treatment resulted in:

- Reduction in Cytokine Release : Levels of pro-inflammatory cytokines such as TNF-α and IL-1β were significantly decreased following treatment with C8G .

- Oxidative Stress Mitigation : The compound reduced reactive oxygen species (ROS) production, contributing to its protective effects against oxidative damage in liver tissues .

Antiplatelet Activity

Another significant aspect of C8G's biological activity is its antiplatelet effect. Studies have shown that C8G can inhibit platelet aggregation induced by collagen and thrombin:

- Prolonged Bleeding Times : In vivo experiments indicated that mice treated with C8G exhibited significantly prolonged bleeding times compared to controls .

- Mechanism of Action : The compound appears to inhibit phosphatidylserine exposure on platelets without directly affecting intrinsic coagulation pathways, suggesting a unique mechanism for preventing thrombus formation .

Table 2: Summary of Antiplatelet Effects

Case Studies and Research Findings

Several studies have explored the therapeutic potential of C8G. For instance, a study conducted on mice demonstrated that C8G could ameliorate liver injury caused by LPS/D-GalN through modulation of inflammatory responses and autophagy processes in hepatic cells . Another investigation highlighted its role in reducing hepatic fibrosis via specific signaling pathway modulation, reinforcing its potential as a therapeutic agent for liver diseases .

Eigenschaften

IUPAC Name |

1-hydroxy-3-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O9/c1-8-5-10-14(11(23)6-8)18(26)15-9(16(10)24)3-2-4-12(15)29-21-20(28)19(27)17(25)13(7-22)30-21/h2-6,13,17,19-23,25,27-28H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMOMSNMMDMSRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13241-28-6 | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

248 - 249 °C | |

| Record name | Chrysophanein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.